molecular formula C13H12F3N3 B2923865 4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 477871-72-0

4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B2923865
CAS No.: 477871-72-0
M. Wt: 267.255
InChI Key: BSYJUQDHTDPFMZ-UHFFFAOYSA-N
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Description

This compound (CAS: 477871-72-0) is a bicyclic heterocycle featuring an imidazo[4,5-c]pyridine core substituted at the 4-position with a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₁₃H₁₂F₃N₃, with a molecular weight of 267.26 g/mol . The trifluoromethyl (-CF₃) group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogues, making it a candidate for drug discovery in kinase and receptor modulation .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3/c14-13(15,16)9-3-1-2-8(6-9)11-12-10(4-5-17-11)18-7-19-12/h1-3,6-7,11,17H,4-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYJUQDHTDPFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves multi-step organic synthesis. One common route involves the cyclization of an appropriate precursor with the introduction of the trifluoromethyl group at the phenyl ring. The key steps may include:

  • Nitration of a suitable aromatic precursor to introduce the nitro group.

  • Reduction of the nitro group to an amine.

  • Cyclization with appropriate reagents to form the imidazo-pyridine core.

Industrial Production Methods: Large-scale production may involve continuous flow chemistry or batch reactors, optimizing yields, and minimizing waste. Catalysts, solvents, temperature, and pressure control are critical factors in the industrial preparation.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidative reactions under specific conditions, modifying its functional groups.

  • Reduction: Reduction reactions can alter the nitrogen-containing imidazo-pyridine core.

  • Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Reagents like KMnO₄ or H₂O₂.

  • Reduction: Catalysts like Pd/C or hydrogen gas.

  • Substitution: Nucleophiles or electrophiles in the presence of a suitable base or acid.

Major Products: The major products formed depend on the specific reaction conditions but may include derivatives with altered functional groups on the imidazo-pyridine core or the phenyl ring.

Scientific Research Applications

4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is investigated in various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition.

  • Medicine: Explored as a candidate for drug development, particularly for targeting neurological and inflammatory conditions.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets, such as:

  • Enzymes: Inhibition or modulation of enzyme activity.

  • Receptors: Binding to receptors to alter cellular signaling pathways.

  • Pathways: Affecting biochemical pathways related to disease processes.

Comparison with Similar Compounds

Substituent Variations on the Aryl Ring

The aryl substituent at the 4-position significantly influences physicochemical and biological properties. Key analogues include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target Compound 3-(Trifluoromethyl) C₁₃H₁₂F₃N₃ 267.26 477871-72-0 High lipophilicity (XLogP ~2.5*)
4-(3-Fluorophenyl) analogue 3-Fluoro C₁₁H₁₁FN₃ 200.24 7271-07-0 Reduced steric bulk; moderate activity
4-(4-Fluorophenyl) analogue 4-Fluoro C₁₁H₁₁FN₃ 200.24 7271-09-2 Altered electronic effects
4-(3-Bromo-4-fluorophenyl) analogue 3-Bromo-4-fluoro C₁₂H₁₁BrFN₃ 296.14 1189749-66-3 Increased molecular weight (XLogP3=2)
4-(2-Chlorophenyl) analogue 2-Chloro C₁₂H₁₂ClN₃ 233.70 4875-40-5 Ortho-substitution may hinder binding
4-(2-Thienyl) analogue 2-Thienyl C₁₀H₁₁N₃S 205.28 64403-28-7 Heteroaromatic substitution

Notes:

  • The trifluoromethyl group enhances hydrophobic interactions in binding pockets compared to halogens (F, Cl, Br) .
  • Thienyl substitution introduces sulfur-based π-π stacking capabilities, altering electronic properties .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 4-(3-Fluorophenyl) 4-(3-Bromo-4-fluorophenyl)
Molecular Weight 267.26 200.24 296.14
XLogP3* ~2.5 ~1.8 2.0
Hydrogen Bond Donors 2 2 2
Topological Polar SA ~40.7 Ų ~40.7 Ų ~40.7 Ų
Solubility Moderate Higher Lower (due to Br)

Notes:

  • Bromine substitution raises molecular weight and may reduce metabolic stability due to higher atomic radius .

Biological Activity

4-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C14H12F3N3
  • Molecular Weight : 311.26 g/mol
  • CAS Number : 1137469-04-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit significant anticancer properties. For instance:

  • A study demonstrated that modifications at the N5 position of the tetrahydroimidazopyridine core can enhance inhibitory activity against cancer cell lines. Specifically, the introduction of lipophilic groups improved potency by a factor of 60 compared to unmodified compounds .
  • The compound's interaction with specific cellular targets has been linked to reduced expression levels of anti-apoptotic proteins, suggesting a mechanism for inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications:

  • Preliminary tests indicated that certain analogs exhibited effective inhibition against various bacterial strains. The presence of the trifluoromethyl group appears to enhance lipophilicity and membrane permeability, which may contribute to antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The presence of the trifluoromethyl group significantly affects the compound's lipophilicity and biological interactions.
  • Modifications at specific positions on the imidazo[4,5-c]pyridine scaffold can lead to substantial changes in activity profiles. For example, substituents at the C4 position were found to decrease activity compared to simpler structures .

Case Studies and Research Findings

StudyFindings
Study 1Identified that specific substitutions at the N5 position significantly enhanced anticancer activity against various cell lines .
Study 2Demonstrated antimicrobial efficacy against Gram-positive bacteria with MIC values indicating potent activity due to structural modifications .
Study 3Explored the pharmacokinetics and bioavailability of analogs, revealing favorable absorption characteristics in vivo .

Q & A

Q. What safety protocols mitigate risks during large-scale handling of this compound?

  • Methodological Answer : Follow GHS guidelines for toxicant handling: use fume hoods with HEPA filters, wear nitrile gloves (tested for permeation resistance), and implement spill containment kits with vermiculite. Conduct hazard operability (HAZOP) studies to identify process risks (e.g., exotherms during quench steps) .

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